N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Description
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with methyl groups at positions 2 and 9, a 4-oxo functional group, and a 2-methoxyacetamide side chain at position 2. Its synthesis typically involves condensation reactions of substituted pyrido-pyrimidine intermediates with methoxyacetamide derivatives under reflux conditions, though specific protocols remain proprietary or unpublished in open literature.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-5-4-6-16-12(8)14-9(2)11(13(16)18)15-10(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOWGRPGFAUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl derivatives and 2-methoxyacetamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide has shown potential biological activities, such as antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its potential use in treating various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry. Below, key analogs are compared to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide in terms of structural features, synthesis, and biological activity.
N-(Benzyl)-2-Hydroxy-9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structure : These derivatives replace the 2-methoxyacetamide group with a benzyl-substituted carboxamide and retain the 9-methyl and 4-oxo groups.
- Synthesis: Prepared via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol .
- Biological Activity: All analogs exhibited consistent analgesic activity in the "acetic acid writhing" model, with activity levels comparable to 4-hydroxyquinolin-2-one derivatives. This suggests bioisosterism between the pyrido-pyrimidine and quinolinone cores .
4-Hydroxyquinolin-2-one Derivatives
- Structure: Bioisosteres of pyrido-pyrimidines, sharing a similar planar heterocyclic core but with a quinolinone system.
- Relevance : Demonstrated analgesic activity analogous to pyrido-pyrimidines, supporting the hypothesis that electronic and spatial properties of the core (rather than exact heteroatom placement) drive biological effects .
Thiazolidinone and Coumarin Hybrids
- Structure: Hybrids like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides incorporate thiazolidinone or coumarin moieties.
- Synthesis : Prepared via refluxing hydrazide intermediates with mercaptoacetic acid and ZnCl₂ .
- Comparison: These compounds diverge significantly in core structure (thiazolidinone vs. pyrido-pyrimidine) and exhibit distinct biological targets, highlighting the uniqueness of the pyrido-pyrimidine scaffold in analgesia .
Key Research Findings and Implications
Bioisosteric Relationships: The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-one in analgesic activity, suggesting that electron-deficient aromatic systems with hydrogen-bonding substituents (e.g., 4-oxo groups) are critical for target engagement .
Substituent Effects: Methoxyacetamide vs. Benzylcarboxamide: The 2-methoxyacetamide group in the target compound may enhance solubility or metabolic stability compared to bulkier benzylcarboxamides.
Synthetic Challenges: Pyrido-pyrimidine derivatives generally require precise control of reaction conditions (e.g., anhydrous solvents, catalytic ZnCl₂) to avoid side reactions, as seen in thiazolidinone syntheses .
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound has garnered attention due to its potential biological activities, which may be leveraged in medicinal chemistry for the development of new therapeutic agents.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core with specific substitutions that enhance its biological activity. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. In studies where similar compounds were tested, it was observed that derivatives within this class displayed potent activity against various Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities showed Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Notable Activity |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Excellent against E. cloacae |
| Compound B | 0.015 | 0.030 | Good against S. aureus |
| Compound C | 0.045 | 0.060 | Moderate against E. coli |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been noted in preliminary studies. Similar pyrido[1,2-a]pyrimidine derivatives have shown promise in inhibiting pro-inflammatory cytokines and modulating inflammatory pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial resistance or inflammatory responses.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its analogs:
- Study on Antibacterial Properties : A study evaluated the antibacterial activity of various derivatives against eight species of bacteria, revealing that several compounds exhibited superior activity compared to traditional antibiotics like ampicillin and streptomycin .
- Inflammation Modulation : Another research effort indicated that certain derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
